molecular formula C12H9NO5S B2832982 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934155-61-0

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2832982
CAS No.: 934155-61-0
M. Wt: 279.27
InChI Key: YDCCJPLIMBMCPX-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid (CAS No: 934155-61-0) is a specialized heterocyclic building block with the molecular formula C 12 H 9 NO 5 S and a molecular weight of 279.27 g/mol . This compound is designed for research applications and is not intended for diagnostic or therapeutic uses. The structure of this compound integrates two pharmacologically significant motifs: a thiophene-2-carboxylic acid group and a 4-nitrophenoxy moiety. The thiophene carboxylic acid group is a known precursor in synthetic chemistry, capable of undergoing various coupling reactions and serving as a ligand for catalysts, as seen in the use of copper(I) thiophene-2-carboxylate in Ullmann coupling reactions . The 4-nitrophenoxy group is a common electron-withdrawing component that can influence the electronic properties of the molecule and participate in further chemical transformations. As a heterocyclic building block , this compound is valuable for constructing more complex molecular architectures in medicinal chemistry and materials science . Researchers can utilize the carboxylic acid functional group for amide coupling or esterification reactions to create a library of derivatives. The presence of the nitro group offers a handle for reduction to an aniline, which can be further functionalized. This makes the compound a versatile intermediate in the exploration of new pharmaceutical candidates and functional materials . The product is typically supplied with a high purity level (e.g., 97%) and should be stored in a refrigerator at 2-8°C .

Properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCJPLIMBMCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines, including gastric and breast cancer cells. A study evaluated the cytotoxic effects of thiazolidinone derivatives containing the nitrophenyl moiety, demonstrating significant antimitotic activity with mean GI50 values indicating effective inhibition at low concentrations .

CompoundCancer Cell LineGI50 (μM)Sensitivity Profile
2hMCF-71.57High
2hAGS1.57Moderate
2hDLD-11.57Moderate

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can inhibit COX-2 enzyme activity, which is critical in the inflammatory response. The structure-activity relationship (SAR) studies reveal that specific substituents enhance anti-inflammatory efficacy, making these compounds potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticidal Activity
this compound and its derivatives have been explored for their potential as agricultural chemicals, particularly in pest control. The compound has shown efficacy as an insecticide and fungicide, contributing to integrated pest management strategies. A patent discusses formulations that combine this compound with other agrochemicals to enhance their biological activity against various pests and diseases affecting crops .

ApplicationEfficacyTarget Organism
InsecticideHighAphids
FungicideModerateFungal pathogens

Materials Science

Polymer Chemistry
In materials science, this compound is utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of thiophene units into polymer backbones has been shown to improve conductivity and stability, making these materials suitable for electronic applications such as organic photovoltaics and sensors .

Case Study: Conductive Polymers
A study reported the synthesis of conductive polymers using thiophene derivatives, including this compound. The resulting materials exhibited superior electrical conductivity compared to conventional polymers, demonstrating their potential use in flexible electronic devices.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

5-(4-Nitrophenyl)furan-2-carboxylic Acid
  • Structure : Replaces the thiophene ring with a furan ring and directly attaches a 4-nitrophenyl group at the 5-position .
  • Key Differences: The furan ring lacks sulfur, reducing aromaticity and altering electronic properties compared to thiophene. Direct nitro-phenyl substitution (vs. phenoxy-methyl in the target compound) may enhance planarity but reduce steric bulk.
5-[(4-Isopropylphenyl)thiophene-2-carboxylic Acid
  • Structure : Features a 4-isopropylphenyl group at the 5-position of the thiophene ring (CAS: 943115-91-1) .
  • Key Differences: The isopropyl group introduces lipophilicity (logP ~2.5 estimated) compared to the polar nitro-phenoxy group.
  • Applications : Used as a pharmaceutical intermediate, highlighting its utility in synthetic workflows .

Functional Group Modifications

N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Structure : Nitro group on the thiophene ring at the 5-position, coupled with a carboxamide linkage to a thiazole moiety .
  • Carboxamide substitution (vs. carboxylic acid) may improve membrane permeability in biological systems.
  • Applications : Investigated as a narrow-spectrum antibacterial agent, suggesting nitro-thiophene derivatives’ role in antimicrobial design .
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid
  • Structure: Substituted with a basic 4-aminopiperidine group at the 5-position (MW: 240.32 g/mol) .
  • Key Differences: The aminopiperidine group introduces hydrogen-bonding capacity (H-bond donors: 3) and a higher polar surface area (53.172 Ų) . logP = 0.4659 indicates reduced lipophilicity compared to the nitro-phenoxy analog.
  • Applications: Potential use in CNS-targeted therapies due to improved solubility and blood-brain barrier penetration .

Heterocyclic Ring Replacements

Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
  • Structure: Fused thienothiophene rings replace the single thiophene core .
  • Key Differences :
    • Enhanced conjugation and planarity may improve charge transport in material science applications.
    • Increased rigidity could limit binding flexibility in biological targets.
  • Applications : Explored in optoelectronic materials and enzyme inhibition studies .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Formula MW (g/mol) Key Properties/Applications Reference
Target Compound Thiophene 5-[(4-Nitrophenoxy)methyl] C₁₂H₉NO₅S 279.27 Electron-deficient; synthetic intermediate
5-(4-Nitrophenyl)furan-2-carboxylic Acid Furan 5-(4-Nitrophenyl) C₁₁H₇NO₅ 247.18 Crystallographic model compound
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid Thiophene 5-[(4-Aminopiperidin-1-yl)methyl] C₁₁H₁₆N₂O₂S 240.32 High polar surface area; CNS drug candidate
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene 5-Nitro; carboxamide-thiazole C₁₅H₁₂N₄O₃S₂ 360.42 Antibacterial activity

Biological Activity

5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid (CAS No. 934155-61-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N1O4SC_{12}H_{11}N_{1}O_{4}S, with a molecular weight of 265.29 g/mol. The compound features a thiophene ring substituted with a nitrophenoxy group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H11N1O4SC_{12}H_{11}N_{1}O_{4}S
Molecular Weight265.29 g/mol
CAS Number934155-61-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene core and subsequent functionalization with nitrophenyl groups. The general synthetic route can be summarized as follows:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives, the carboxylic acid group is introduced through electrophilic substitution reactions.
  • Nitration : The nitrophenyl moiety is synthesized by nitrating phenol derivatives under controlled conditions.
  • Coupling Reaction : The final coupling reaction between the thiophene derivative and the nitrophenyl compound yields the target product.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene moieties have shown enhanced radical scavenging activities, surpassing well-known antioxidants like ascorbic acid . This suggests that this compound may also possess similar antioxidant capabilities.

Anticancer Activity

Studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds with analogous structures were tested against various cancer cell lines, including glioblastoma and breast cancer cells, demonstrating cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study investigated a series of thiophene-based compounds for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been well-documented. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential for development as antibacterial agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it can modulate ROS levels in cells, thereby influencing cell survival and apoptosis.
  • Receptor Interaction : It may interact with cellular receptors that play pivotal roles in signaling pathways related to cancer and inflammation.

Q & A

Q. Methodological Recommendations :

  • Prioritize multi-technique characterization (NMR, MS, XRD) for structural validation .
  • Use controlled catalytic conditions (e.g., inert atmosphere) to minimize side reactions .
  • Employ computational tools (docking, QSAR) to guide synthetic modifications for target applications .

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